molecular formula C20H21Cl2N3O3 B4276906 6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Número de catálogo: B4276906
Peso molecular: 422.3 g/mol
Clave InChI: FJKDRXXCMIRMKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazole ring substituted with a 3,4-dichlorobenzyl group at the N1 position, a carbamoyl linker bridging the pyrazole to a cyclohex-3-ene ring, and a terminal carboxylic acid group. The dichlorobenzyl substituent introduces strong electron-withdrawing effects and lipophilicity, which may enhance binding to hydrophobic targets or improve membrane permeability.

Propiedades

IUPAC Name

6-[[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3/c1-11-18(23-19(26)14-5-3-4-6-15(14)20(27)28)12(2)25(24-11)10-13-7-8-16(21)17(22)9-13/h3-4,7-9,14-15H,5-6,10H2,1-2H3,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKDRXXCMIRMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidized Products: Carboxylic acids, ketones.

    Reduced Products: Alcohols, amines.

    Substituted Products: Various derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analog: Y508-8581

The compound 6-({3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]-1H-pyrazol-4-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid (Y508-8581) shares the same core structure as the target compound but differs in the pyrazole substituent: a 3-phenoxyphenyl group replaces the 3,4-dichlorobenzyl moiety . Key comparisons include:

  • Predicted Physicochemical Properties :
Property Target Compound Y508-8581
Molecular Weight (g/mol) ~500 ~520
Calculated logP ~3.5 ~4.2
Key Substituent 3,4-dichlorobenzyl 3-phenoxyphenyl

Broader Heterocyclic Derivatives

Compounds 4i and 4j from represent a distinct structural class but share pyrazole and carbamoyl motifs. Key differences include:

  • Target Compound: Simpler cyclohexene-carboxylic acid terminus, favoring flexibility and acid-base interactions.
  • Functional Implications :
    • The coumarin group in 4i/4j may enable fluorescence-based tracking in biological assays.
    • The tetrazole ring in 4i/4j could mimic carboxylate groups, enhancing metal-binding or ionic interactions.

Research Findings and Implications

While specific biological data for the target compound is absent in the provided evidence, structural comparisons suggest:

Bioactivity Trends: Dichlorobenzyl-substituted compounds (target) may exhibit stronger binding to targets requiring halogen bonds (e.g., kinases or GPCRs). Phenoxyphenyl analogs (Y508-8581) might excel in targets favoring aromatic stacking (e.g., cytochrome P450 enzymes).

Synthetic Accessibility :

  • The target compound’s dichlorobenzyl group may complicate synthesis due to steric hindrance during benzylation steps.
  • Coumarin-containing derivatives (4i/4j ) require multi-step syntheses but offer modularity for fluorescence tagging.

Actividad Biológica

The compound 6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic molecule with potential biological activity. Its structure includes a cyclohexene backbone and a pyrazole ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H21Cl2N3O3
  • Molecular Weight : 434.32 g/mol
  • InChIKey : DZLZSKJPPHHULP-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of the compound has been investigated in several studies, with a focus on its antimicrobial and anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial effects. For instance, derivatives similar to the target compound have shown promising results against various bacterial strains.

Case Study: Antimicrobial Screening

A study conducted on pyrazole derivatives demonstrated that modifications at the benzyl position significantly influenced antimicrobial efficacy. The minimum inhibitory concentrations (MIC) were determined using the Resazurin microtiter assay, revealing that some derivatives exhibited MIC values below 10 µM against pathogenic bacteria.

CompoundMIC (µM)Activity Type
Derivative A5.71Bacterial
Derivative B8.50Fungal
Target CompoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives are known to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanism involves the compound's interaction with cellular targets such as enzymes and receptors involved in cell cycle regulation. For example, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Pharmacokinetics and ADME Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.

Key Pharmacokinetic Parameters

ParameterValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 InteractionNon-inhibitor

These parameters suggest that the compound has favorable characteristics for systemic administration and potential central nervous system activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.